N-(4-((methylthio)methyl)thiazol-2-yl)-4-phenylbutanamide
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Overview
Description
Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. The thiazole ring is aromatic as it contains 4 π electrons from two double bonds and one from a nitrogen lone pair. They are planar and, therefore, conjugated, following the 4n+2 rule of aromaticity . Thiazole and its derivatives have been found to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of an α-haloketone with thioamide or thiourea . The exact synthesis process for “N-(4-((methylthio)methyl)thiazol-2-yl)-4-phenylbutanamide” is not available in the literature I have access to.Molecular Structure Analysis
The molecular structure of thiazole derivatives is confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The exact molecular structure analysis of “N-(4-((methylthio)methyl)thiazol-2-yl)-4-phenylbutanamide” is not specified in the sources I have access to.Chemical Reactions Analysis
Thiazole rings are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo nucleophilic substitution reactions, or participate in cycloaddition reactions . The specific chemical reactions involving “N-(4-((methylthio)methyl)thiazol-2-yl)-4-phenylbutanamide” are not detailed in the sources I have access to.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various spectroscopic techniques like NMR, IR, and mass spectrometry. These techniques can provide information about the compound’s molecular weight, functional groups, and structure . The specific physical and chemical properties of “N-(4-((methylthio)methyl)thiazol-2-yl)-4-phenylbutanamide” are not detailed in the sources I have access to.Scientific Research Applications
Antibacterial Activity
Thiazoles, including 2,4-disubstituted derivatives, have demonstrated antibacterial properties. Researchers have synthesized compounds containing the thiazole ring with variable substituents and evaluated their biological activities . For instance, Arora et al. (2015) synthesized a series of 2,4-disubstituted thiazole derivatives and screened them for in vitro antimicrobial activities against bacteria such as Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger .
Antifungal Activity
Thiazoles have also shown antifungal effects. Researchers have prepared N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives and screened them for preliminary in vitro antibacterial activity against Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi .
Anti-Inflammatory Properties
Certain thiazole derivatives exhibit significant analgesic and anti-inflammatory activities . Further investigation into the specific mechanisms underlying these effects is warranted.
Mechanism of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects . The exact mechanism of action of “N-(4-((methylthio)methyl)thiazol-2-yl)-4-phenylbutanamide” is not specified in the sources I have access to.
Future Directions
properties
IUPAC Name |
N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS2/c1-19-10-13-11-20-15(16-13)17-14(18)9-5-8-12-6-3-2-4-7-12/h2-4,6-7,11H,5,8-10H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCUENJQHWYUDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CSC(=N1)NC(=O)CCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((methylthio)methyl)thiazol-2-yl)-4-phenylbutanamide |
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